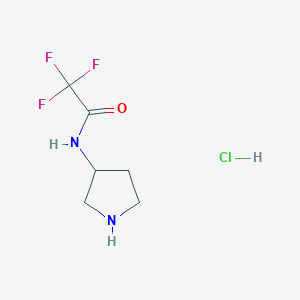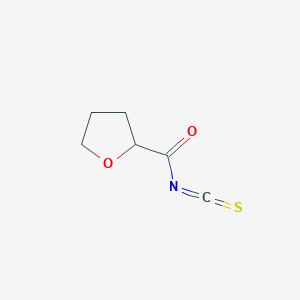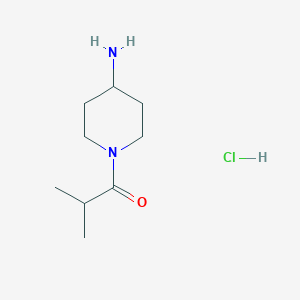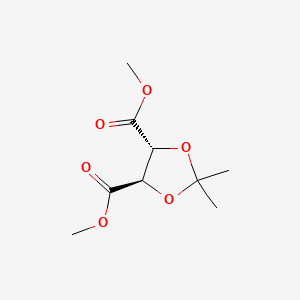![molecular formula C6H4ClN3S B3417849 4-Chlorothieno[2,3-d]pyrimidin-2-amine CAS No. 1160994-61-5](/img/structure/B3417849.png)
4-Chlorothieno[2,3-d]pyrimidin-2-amine
Übersicht
Beschreibung
4-Chlorothieno[2,3-d]pyrimidin-2-amine is a chemical compound with the CAS Number: 1160994-61-5 . It has a molecular weight of 185.64 .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-2-amine derivatives has been reported in the literature . The process starts with the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea .Molecular Structure Analysis
The InChI code for 4-Chlorothieno[2,3-d]pyrimidin-2-amine is 1S/C6H4ClN3S/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H, (H2,8,9,10) .Physical And Chemical Properties Analysis
The melting point of 4-Chlorothieno[2,3-d]pyrimidin-2-amine is 273-274°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-Chlorothieno[2,3-d]pyrimidin-2-amine is a compound synthesized through various chemical reactions. One approach involves the dropwise addition of 2-chloroacrylonitrile to ethyl mercaptoacetate and sodium ethoxide, leading to a ring-closure reaction forming 3-aminothiophene-2-barboxylate. Further treatment with HCl and heating in formamide results in the formation of thieno[2,3-d]pyrimidin-4(3H)-one, which, upon chlorination, yields 4-chlorothieno[2,3-d]pyrimidin-2-amine. This method offers a safer alternative to traditional methods that use excessive toxic phosphorus oxychloride (Cai, 2011).
Antifungal Activities
Compounds derived from 4-Chlorothieno[2,3-d]pyrimidin-2-amine have been tested for antifungal properties. For instance, 4-chlorothieno[2,3-d]pyrimidines, prepared through chlorination of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines, exhibited preventive effects against rice blast, sheath blight, and cucumber powdery mildew in pot tests (Konno et al., 1989).
Microwave-Assisted Synthesis
Microwave irradiation has been employed to synthesize derivatives of 4-chlorothieno[2,3-d]pyrimidin-2-amine, demonstrating a rapid and efficient approach. This method involves the conversion of amines and substituted 2-aminofuran-3-carbonitrile or 2-aminothiophene-3-carbonitrile into formamidines (Han et al., 2010). Additionally, microwave irradiation facilitated the synthesis of 2-aminothiophene-3-carboxylic acid derivatives and their transformation into thieno[2,3-d]pyrimidin-4-one and the corresponding 4-chloro derivative (Hesse et al., 2007).
Catalytic Applications
The Pd/C–CuI–PPh3 catalytic system has been used to facilitate C-C bond formation between 4-chlorothieno[2,3-d]pyrimidines and terminal alkynes, yielding a variety of 4-alkynylthieno[2,3-d]pyrimidines. This method offers high selectivity and minimizes side products, demonstrating potential for creating novel compounds with varied applications, including in vitro cytotoxic activity (Gorja et al., 2011).
Antimicrobial Properties
4-Aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives, synthesized from 4-chlorothieno[2,3-d]pyrimidines, have shown promising antibacterial and antifungal activities. These compounds were effective against various bacteria and fungi, including Staphylococcus aureus and Candida albicans, indicating their potential in developing new antimicrobial agents (Kanawade et al., 2013).
Novel Synthesis Methods
Research has focused on developing novel synthesis methods for derivatives of 4-chlorothieno[2,3-d]pyrimidin-2-amine. For example, 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives were synthesized using a new approach that simplifies the process and improves yield (Song, 2007).
Anticancer Applications
Novel thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. Certain compounds showed pronounced antitumor effects, highlighting their potential in cancer treatment (Vlasova et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chlorothieno[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNPVJNODGJRKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorothieno[2,3-d]pyrimidin-2-amine | |
CAS RN |
1160994-61-5 | |
| Record name | 4-chlorothieno[2,3-d]pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-cyclohexane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B3417787.png)




![3-[Isopropyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B3417822.png)


![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B3417840.png)

![3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3417872.png)
![7-Chloro-[1]naphthaldehyde](/img/structure/B3417878.png)